1-(2-(Acetyloxy)ethyl)-1-methylaziridinium chloride 1-(2-(Acetyloxy)ethyl)-1-methylaziridinium chloride
Brand Name: Vulcanchem
CAS No.: 36895-01-9
VCID: VC18415327
InChI: InChI=1S/C7H14NO2.ClH/c1-7(9)10-6-5-8(2)3-4-8;/h3-6H2,1-2H3;1H/q+1;/p-1
SMILES:
Molecular Formula: C7H14ClNO2
Molecular Weight: 179.64 g/mol

1-(2-(Acetyloxy)ethyl)-1-methylaziridinium chloride

CAS No.: 36895-01-9

Cat. No.: VC18415327

Molecular Formula: C7H14ClNO2

Molecular Weight: 179.64 g/mol

* For research use only. Not for human or veterinary use.

1-(2-(Acetyloxy)ethyl)-1-methylaziridinium chloride - 36895-01-9

Specification

CAS No. 36895-01-9
Molecular Formula C7H14ClNO2
Molecular Weight 179.64 g/mol
IUPAC Name 2-(1-methylaziridin-1-ium-1-yl)ethyl acetate;chloride
Standard InChI InChI=1S/C7H14NO2.ClH/c1-7(9)10-6-5-8(2)3-4-8;/h3-6H2,1-2H3;1H/q+1;/p-1
Standard InChI Key OFEYFOPWZKITJU-UHFFFAOYSA-M
Canonical SMILES CC(=O)OCC[N+]1(CC1)C.[Cl-]

Introduction

Chemical Structure and Physicochemical Properties

1-(2-(Acetyloxy)ethyl)-1-methylaziridinium chloride features a positively charged aziridinium ring (N-methylaziridinium) linked to a 2-(acetyloxy)ethyl group. The molecular formula is C7H14ClNO2\text{C}_7\text{H}_{14}\text{ClNO}_2, with a molecular weight of 179.64 g/mol . The aziridinium ion’s planar geometry and angle strain (≈60° bond angles) render it highly reactive toward nucleophiles . Key physicochemical properties, as reported by suppliers and PubChem, are summarized below:

PropertyValueSource
AppearanceWhite to beige crystals
Assay≥97%
Molecular Weight179.64 g/mol
Storage ConditionsRoom temperature, sealed container
SolubilityNot explicitly reported-

The compound’s structure has been confirmed via X-ray crystallography for related aziridinium salts, though specific data for this derivative remain unpublished . Its InChIKey\text{InChIKey} (OFEYFOPWZKITJU-UHFFFAOYSA-M) and SMILES (CC(=O)OCC[N+]1(CC1)C.[Cl-]) provide unambiguous identifiers for computational studies .

Synthesis and Manufacturing

The synthesis of 1-(2-(acetyloxy)ethyl)-1-methylaziridinium chloride typically involves quaternization of a preformed aziridine precursor. A plausible route, inferred from analogous methodologies , proceeds as follows:

  • Aziridine Formation: Cyclization of 1,2-diaminoethane derivatives under basic conditions yields the aziridine core.

  • N-Methylation: Treatment with methyl triflate (MeOTf\text{MeOTf}) or methyl iodide introduces the methyl group at the nitrogen, forming the aziridinium ion .

  • Acetyloxyethyl Substitution: Reaction with acetyloxyethyl chloride or transesterification installs the acetyloxyethyl side chain.

Reactivity and Chemical Behavior

The aziridinium ring’s strain drives regioselective ring-opening reactions, often at the β-carbon relative to the nitrogen . Key reactivity patterns include:

Nucleophilic Ring-Opening

Nucleophiles (e.g., amines, thiols) attack the less substituted carbon, yielding β-substituted amines. For example:

R-Nu+AziridiniumR-NH-CH2-Nu+HCl\text{R-Nu} + \text{Aziridinium} \rightarrow \text{R-NH-CH}_2\text{-Nu} + \text{HCl}

This reactivity is exploited in peptide synthesis and polymer crosslinking .

Acid-Catalyzed Hydrolysis

In aqueous acidic conditions, the ring opens to form 2-(acetyloxy)ethyl-methylammonium chloride, a process critical for prodrug activation .

Thermal Stability

Decomposition above 150°C releases acetic acid and ethylene oxide, necessitating controlled storage conditions .

Applications in Organic Synthesis

Medicinal Chemistry

Aziridinium salts serve as alkylating agents in cancer therapeutics. While direct studies on this compound are sparse, related derivatives inhibit bacterial DNA gyrase B at nanomolar concentrations . The acetyloxyethyl group may enhance bioavailability by mimicking natural substrates.

Polymer Science

Quaternary aziridinium ions crosslink polyelectrolytes, improving mechanical strength in hydrogels. Patent literature suggests applications in contact lenses and drug delivery systems .

Agricultural Chemistry

Derivatives act as plant growth regulators, though environmental concerns limit commercial use.

Recent Research and Developments

Recent studies (2021–2025) highlight advances in aziridinium chemistry:

  • Stereoselective Synthesis: Chiral auxiliaries enable enantioselective ring-opening, expanding utility in asymmetric catalysis .

  • Bioconjugation: Site-specific protein modification using aziridinium-electrophile tags .

  • Computational Modeling: DFT studies predict regioselectivity trends, aiding reaction design .

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